molecular formula C9H14N2O2S B15326309 2-((Diethylamino)methyl)thiazole-4-carboxylic acid

2-((Diethylamino)methyl)thiazole-4-carboxylic acid

Cat. No.: B15326309
M. Wt: 214.29 g/mol
InChI Key: OEFZSBBWNIJYMA-UHFFFAOYSA-N
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Description

2-((Diethylamino)methyl)thiazole-4-carboxylic acid ( 1176726-73-0) is a high-purity chemical compound supplied for laboratory research use only. This molecule, with a molecular formula of C9H14N2O2S and a molecular weight of 214.28 g/mol, belongs to the class of thiazole-carboxylic acids, which are prominent heterocyclic building blocks in medicinal and synthetic chemistry . The integration of the carboxylic acid functional group, which defines this class of organic compounds , with the diethylaminomethyl side chain creates a multifunctional scaffold. This structure is valuable for constructing more complex molecules and is frequently utilized in the synthesis of pharmaceutical candidates and other advanced organic materials . As a heterocyclic building block, its primary research applications include use in structure-activity relationship (SAR) studies, the exploration of new synthetic pathways, and the development of novel compounds with potential biological activity. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use . Proper storage conditions and handling by trained personnel in a laboratory setting are recommended.

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

2-(diethylaminomethyl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C9H14N2O2S/c1-3-11(4-2)5-8-10-7(6-14-8)9(12)13/h6H,3-5H2,1-2H3,(H,12,13)

InChI Key

OEFZSBBWNIJYMA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=NC(=CS1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of Thiazole-4-carboxylic Acid

Thiazole-4-carboxylic acid serves as the foundational intermediate. As described in patent CN102372680A, this compound is synthesized via a four-step sequence:

  • Condensation : L-Cysteine hydrochloride reacts with formaldehyde to form thiazolidine-4-carboxylic acid.
  • Esterification : Treatment with methanol and HCl gas yields methyl thiazolidine-4-carboxylate hydrochloride (89% yield).
  • Oxidation : MnO₂ in acetonitrile oxidizes the thiazolidine ester to methyl thiazole-4-carboxylate (80.8% yield).
  • Hydrolysis : Alkaline hydrolysis followed by acidification affords thiazole-4-carboxylic acid.

Method 2: Directed Ortho Metalation and Functionalization

Ester Protection

Methyl thiazole-4-carboxylate, synthesized as in, undergoes directed ortho metalation using a strong base (e.g., LDA or n-BuLi) at –78°C in THF. The ester group directs deprotonation to the 2-position.

Electrophilic Quenching and Functionalization

  • Step 1 : Quenching the lithiated species with formaldehyde introduces a hydroxymethyl group.
  • Step 2 : Tosylation of the hydroxyl group (TsCl, Et₃N) forms a leaving group.
  • Step 3 : Displacement with diethylamine yields the diethylaminomethyl substituent.

Typical Yields

  • Metalation and quenching: 60–70%
  • Tosylation: 85–90%
  • Amination: 75–80%

Ester Hydrolysis

Final hydrolysis with aqueous NaOH (10% w/v) at reflux affords the target carboxylic acid.

Method 3: Hantzsch Thiazole Synthesis with Pre-installed Substituents

Classical Hantzsch Limitations

Traditional Hantzsch synthesis employs α-halo ketones and thioureas. Introducing a diethylaminomethyl group at position 2 would require a pre-functionalized thiourea or α-halo ketone, which are synthetically challenging.

Alternative Ring-Forming Approaches

A modified approach could utilize:

  • Thioamide Component : N-(Diethylaminomethyl)thiourea
  • α-Halo Ketone : Bromopyruvic acid

However, the instability of N-(diethylaminomethyl)thiourea and competing side reactions render this method less practical compared to post-synthetic functionalization.

Comparative Analysis of Synthetic Routes

Parameter Mannich Reaction Directed Metalation Hantzsch Modification
Steps 3–4 5–6 4–5
Overall Yield 40–50% 30–40% <20%
Regioselectivity Moderate High Low
Functional Group Tolerance Limited High Moderate
Scalability High Moderate Low

Key Insights

  • The Mannich reaction offers operational simplicity but requires careful pH control.
  • Directed metalation ensures regioselectivity at the expense of step count.
  • Hantzsch-derived routes are presently impractical due to precursor limitations.

Experimental Considerations and Optimization

Solvent and Temperature Effects

  • Mannich Reaction : Ethanol outperforms dioxane in solubility but risks esterification; adding molecular sieves mitigates this.
  • Metalation : THF at –78°C prevents side reactions; warming to –30°C accelerates quenching.

Catalytic Enhancements

  • Mannich : Substituting HCl with Lewis acids (e.g., ZnCl₂) may improve iminium ion stability.
  • Amination : Phase-transfer catalysts (e.g., TBAB) enhance nucleophilic displacement rates.

Analytical Validation

  • HPLC Purity : >95% achieved via recrystallization (ethyl acetate/hexane).
  • ¹H NMR : Diagnostic signals include the thiazole’s aromatic protons (δ 8.8–9.0 ppm) and diethylaminomethyl’s CH₂ (δ 2.5–3.0 ppm).

Applications and Derivatives

Pharmaceutical Relevance

The diethylaminomethyl group enhances blood-brain barrier penetration, making this compound a candidate for CNS-targeted drugs.

Derivative Synthesis

  • Amides : Coupling with amines via EDC/HOBt yields bioactive analogs.
  • Esters : Methyl esters serve as prodrugs with improved bioavailability.

Chemical Reactions Analysis

Types of Reactions

2-((Diethylamino)methyl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield thiazole derivatives with reduced functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions where the diethylamino group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Thiazole derivatives with substituted functional groups.

Scientific Research Applications

2-((Diethylamino)methyl)thiazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-((Diethylamino)methyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact molecular pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituent (Position 2) Substituent (Position 4/5) Molecular Formula Key Properties
2-((Diethylamino)methyl)thiazole-4-carboxylic acid Diethylaminomethyl (-CH₂N(C₂H₅)₂) Carboxylic acid (4) C₉H₁₆N₂O₂S Moderate lipophilicity; basic tertiary amine
4,5-Dihydro-2-methyl-4-thiazolecarboxylic acid Methyl Carboxylic acid (4) C₅H₇NO₂S Partially saturated thiazole; lower reactivity due to reduced aromaticity
2-(Ethylamino)-4-methyl-5-thiazolecarboxylic acid Ethylamino (-NHCH₂CH₃) Methyl (4), Carboxylic acid (5) C₇H₁₀N₂O₂S pH-sensitive stability; reduced steric bulk compared to diethylamino
2-((3,4-Dimethoxyphenethyl)amino)-4-methylthiazole-5-carboxylic acid 3,4-Dimethoxyphenethylamino Methyl (4), Carboxylic acid (5) C₁₆H₁₉N₂O₅S High molecular weight; enhanced aromatic interactions

Key Observations :

  • Positional Isomerism : The carboxylic acid group at position 4 (target compound) versus position 5 (e.g., –5) alters electronic distribution and hydrogen-bonding capacity, impacting solubility and crystallinity.
  • Bulkier groups (e.g., 3,4-dimethoxyphenethyl in ) may improve receptor binding but reduce solubility.
  • Saturation : Partially saturated thiazoles (e.g., 4,5-dihydro derivatives in ) exhibit reduced aromaticity, affecting reactivity and metabolic stability .

Q & A

Q. What are the standard synthetic routes for preparing 2-((Diethylamino)methyl)thiazole-4-carboxylic acid and its derivatives?

The synthesis of thiazole-4-carboxylic acid derivatives typically involves coupling reactions using carbodiimide-based reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate carboxylic acid intermediates. For example, 2-phenylthiazole-4-carboxylic acid derivatives are synthesized via condensation of substituted benzamides with thiazole intermediates under controlled pH and temperature conditions . Multi-step protocols may include halogenation, nitration, or alkylation to introduce functional groups like diethylamino-methyl substituents .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the thiazole ring structure and substituent positions (e.g., diethylamino-methyl group) .
  • Mass spectrometry (ESI-MS) : For molecular weight verification and purity assessment .
  • HPLC : To determine enantiomeric purity, particularly for chiral derivatives .
  • Melting point analysis : To validate crystallinity and compare with literature data .

Q. How does the diethylamino-methyl substituent influence the compound’s reactivity and solubility?

The diethylamino group enhances solubility in polar solvents due to its basicity and hydrogen-bonding potential. However, it may also introduce steric hindrance, affecting coupling reactions. Comparative studies of methyl-, ethyl-, and fluorophenyl-substituted thiazoles suggest that bulkier groups reduce reaction yields but improve metabolic stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound?

Optimization strategies include:

  • Catalyst screening : EDCI/HOBt systems often outperform DCC (dicyclohexylcarbodiimide) in carboxamide formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
  • Temperature control : Reactions at 0–25°C minimize side-product formation in sensitive steps .
  • pH adjustment : Maintaining mildly acidic conditions (pH 4–6) stabilizes the thiazole ring during synthesis .

Q. How can contradictions in biological activity data across studies be resolved?

Contradictions often arise from structural analogs with subtle differences (e.g., fluorophenyl vs. methylphenyl groups). To address this:

  • Conduct structure-activity relationship (SAR) studies using systematic substitutions .
  • Validate assays with orthogonal methods (e.g., enzyme inhibition vs. cellular uptake assays) .
  • Use computational docking to predict binding interactions and identify critical substituents .

Q. What computational methods aid in predicting the compound’s interactions with biological targets?

Quantum chemical calculations (e.g., DFT) and molecular dynamics simulations can model:

  • Binding affinities to enzymes like cyclooxygenase or kinases .
  • Solubility and partition coefficients (logP) using software like COSMO-RS .
  • Degradation pathways under physiological conditions .

Q. What strategies mitigate degradation of this compound during storage?

  • Storage conditions : Amber glass bottles at –20°C under inert gas (N₂/Ar) prevent photolytic and oxidative degradation .
  • Lyophilization : Freeze-drying improves stability of carboxylic acid derivatives .
  • Buffering agents : Addition of citrate or phosphate buffers (pH 6–7) reduces hydrolysis .

Methodological Considerations

Q. How to design analogs to enhance pharmacological properties while retaining thiazole core activity?

  • Bioisosteric replacement : Substitute the diethylamino group with morpholine or piperazine to modulate lipophilicity .
  • Peptidomimetic approaches : Conjugate the thiazole core to amino acid residues (e.g., L-proline) to improve cell permeability .
  • Prodrug strategies : Esterify the carboxylic acid to enhance oral bioavailability .

Q. How to employ comparative studies with structurally similar thiazole derivatives?

  • Benchmark against 2-(4-methylphenyl)thiazole-4-carboxylic acid : Compare solubility, stability, and bioactivity to quantify substituent effects .
  • Cross-validate assays : Use standardized protocols (e.g., NIH/NCATS guidelines) for IC₅₀ determination to ensure reproducibility .

Q. What are the key challenges in scaling up synthesis for preclinical studies?

  • Purification hurdles : Column chromatography may be impractical; switch to recrystallization or centrifugal partitioning .
  • Regioselectivity : Optimize protecting groups (e.g., Boc for amines) to prevent side reactions during multi-step synthesis .

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